
Methyl 2-mercapto-4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-mercapto-4-nitrobenzoate is an organic compound with the molecular formula C8H7NO4S It is a derivative of benzoic acid, featuring a nitro group at the 4-position and a mercapto group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-mercapto-4-nitrobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-mercapto-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the nitration of methyl benzoate followed by thiolation. The nitration step introduces the nitro group, while the thiolation step adds the mercapto group. These reactions are carried out under controlled conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: Methyl 2-mercapto-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles under basic conditions.
Major Products:
Oxidation: Methyl 2-sulfonic acid-4-nitrobenzoate.
Reduction: Methyl 2-mercapto-4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-mercapto-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which methyl 2-mercapto-4-nitrobenzoate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The mercapto group can form disulfide bonds with proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity.
類似化合物との比較
Methyl 4-nitrobenzoate: Lacks the mercapto group, making it less reactive in certain chemical reactions.
2-Mercaptobenzoic acid: Lacks the nitro group, affecting its biological activity and chemical reactivity.
4-Nitrobenzoic acid: Lacks both the methyl ester and mercapto groups, limiting its applications compared to methyl 2-mercapto-4-nitrobenzoate.
Uniqueness: this compound’s combination of nitro and mercapto groups makes it uniquely versatile in both chemical synthesis and biological applications. Its ability to undergo a wide range of reactions and its potential biological activities set it apart from similar compounds.
特性
分子式 |
C8H7NO4S |
|---|---|
分子量 |
213.21 g/mol |
IUPAC名 |
methyl 4-nitro-2-sulfanylbenzoate |
InChI |
InChI=1S/C8H7NO4S/c1-13-8(10)6-3-2-5(9(11)12)4-7(6)14/h2-4,14H,1H3 |
InChIキー |
UOTNHZSZCHXGSB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid](/img/structure/B13218512.png)
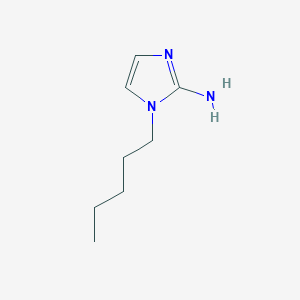
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13218518.png)
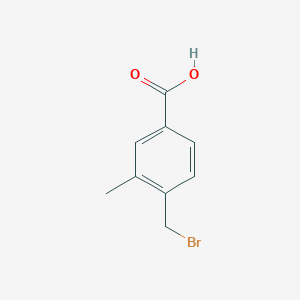
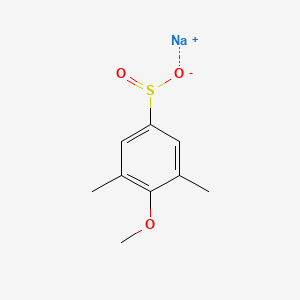
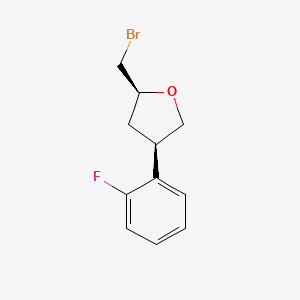
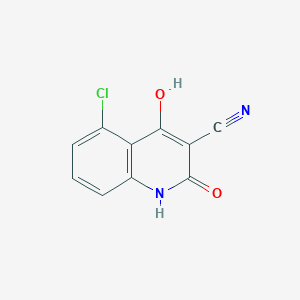
![2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13218543.png)
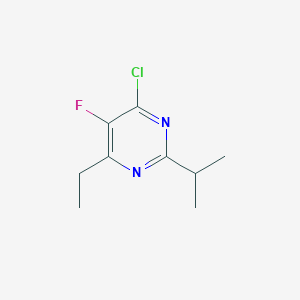
![2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13218557.png)

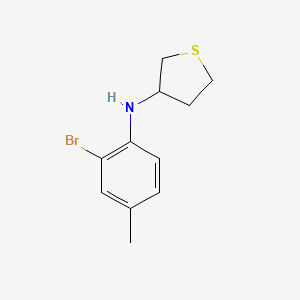

![{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218587.png)
